Welcome to the BenchChem Online Store!
molecular formula C8H15ClN2O2 B8777431 1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea CAS No. 33021-60-2

1-(2-Chloroethyl)-3-(tetrahydro-2h-pyran-4-yl)urea

Cat. No. B8777431
M. Wt: 206.67 g/mol
InChI Key: NXJBTHHZRCQUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133183B2

Procedure details

A RB flask was charged with 4-aminotetrahydropyran (9.77 g, 97 mmol) in THF (480 mL) and was cooled in an ice bath. To this stirring solution was added 2-chloroethyl isocyanate (11.19 g, 106 mmol) drop-wise and the reaction was brought to RT and stirred at RT overnight. The reaction mixture was concentrated to dryness and the crude product was washed successively with saturated NH4Cl (60 mL) and saturated NaHCO3 (60 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to dryness to afford a white solid. Toluene (20 mL) was added and the residue was concentrated to dryness. The process was repeated a second time (to remove any moisture) to afford 1-(2-chloroethyl)-3-(tetrahydro-2H-pyran-4-yl)urea as a white solid. The product was utilized in the next reaction without purification. 1H NMR (CDCl3): δ 5.34-4.94 (bs, 1 H), 4.93-4.56 (bs, 1 H), 3.94 (dt, J=11.9, 3.2 Hz, 2 H), 3.84-3.71 (m, 1 H), 3.64-3.59 (m, 2 H), 3.49-3.47 (m, 2 H), 1.95-1.83 (m, 2 H), 1.50-1.34 (m, 2 H); MS (ESI) m/z: 207.1 (M+H+).
Quantity
9.77 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
11.19 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[Cl:8][CH2:9][CH2:10][N:11]=[C:12]=[O:13].C1(C)C=CC=CC=1>C1COCC1>[Cl:8][CH2:9][CH2:10][NH:11][C:12]([NH:1][CH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1)=[O:13]

Inputs

Step One
Name
Quantity
9.77 g
Type
reactant
Smiles
NC1CCOCC1
Name
Quantity
480 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.19 g
Type
reactant
Smiles
ClCCN=C=O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
was brought to RT
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
WASH
Type
WASH
Details
the crude product was washed successively with saturated NH4Cl (60 mL) and saturated NaHCO3 (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to remove any moisture)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCCNC(=O)NC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.